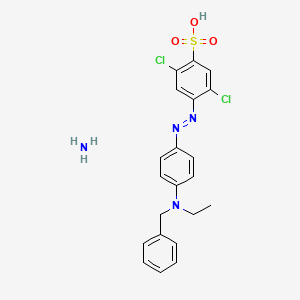

Ammonium 4-((4-(benzyl(ethyl)amino)phenyl)azo)-2,5-dichlorobenzenesulphonate

Description

Ammonium 4-((4-(benzyl(ethyl)amino)phenyl)azo)-2,5-dichlorobenzenesulphonate is an azo compound characterized by its sulfonate group, dichlorinated benzene ring, and a benzyl(ethyl)amino-substituted phenylazo moiety. Its ammonium counterion enhances water solubility compared to alkali metal salts (e.g., sodium or lithium derivatives), making it suitable for aqueous formulations .

Properties

CAS No. |

83006-65-9 |

|---|---|

Molecular Formula |

C21H22Cl2N4O3S |

Molecular Weight |

481.4 g/mol |

IUPAC Name |

azane;4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-2,5-dichlorobenzenesulfonic acid |

InChI |

InChI=1S/C21H19Cl2N3O3S.H3N/c1-2-26(14-15-6-4-3-5-7-15)17-10-8-16(9-11-17)24-25-20-12-19(23)21(13-18(20)22)30(27,28)29;/h3-13H,2,14H2,1H3,(H,27,28,29);1H3 |

InChI Key |

PYDPZHUMQWNOQU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 4-[benzyl(ethyl)amino]aniline under alkaline conditions to form the azo compound.

Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonate group.

Neutralization: Finally, the sulfonated product is neutralized with ammonium hydroxide to yield the ammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the temperature, pH, and reactant concentrations. The use of automated systems allows for precise monitoring and adjustment of the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form nitro compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Products with substituted nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in their chemical properties. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and activity. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Sodium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulphonate

- Structural Similarity : Shares the same azo-sulfonate backbone but replaces ammonium with sodium as the counterion.

- Properties : Sodium salts generally exhibit higher thermal stability but lower solubility in organic solvents compared to ammonium salts. The sodium derivative is registered under CAS 61290-31-1 and is commonly used in industrial dye applications .

- Applications : Preferred in textile dyeing due to its stability under high-temperature processing .

Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonate

- Structural Difference: The azo group links to a pyrazole ring instead of a benzyl(ethyl)amino-phenyl group.

- This lithium salt (CAS 52236-73-4) is noted for its use in analytical chemistry as a chelating agent .

- Solubility : Lithium derivatives typically have lower aqueous solubility than ammonium analogs but better compatibility with polar aprotic solvents .

Hydrogen (ethyl)4-[[4-[ethyl(3-sulphonatobenzyl)amino]phenyl]phenylmethylene]cyclohexa-2,5-dien-1-ylideneammonium

- Structural Complexity : Features a cyclohexadienylidene core instead of a simple azo linkage, with dual sulfonate groups.

- Electronic Effects : The extended conjugation from the cyclohexadienylidene system shifts absorption maxima to longer wavelengths (bathochromic shift), making it suitable for blue dyes .

- Applications : Used in cosmetics (e.g., rinse-off products) as a colorant (ECHA registration 42080) due to its stability in acidic environments .

Comparative Data Table

| Compound Name | CAS No. | Molecular Weight (g/mol) | Counterion | Key Substituents | Primary Applications |

|---|---|---|---|---|---|

| Ammonium 4-((4-(benzyl(ethyl)amino)phenyl)azo)-2,5-dichlorobenzenesulphonate | Not explicitly listed* | ~550 (estimated) | NH₄⁺ | Benzyl(ethyl)amino, Cl | Specialty dyes, aqueous formulations |

| Sodium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulphonate | 61290-31-1 | ~552 | Na⁺ | Benzyl(ethyl)amino, Cl | Textile dyeing |

| Lithium 4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonate | 52236-73-4 | ~534 | Li⁺ | Pyrazole, Cl | Chelating agents |

| Hydrogen (ethyl)[...]ammonium (cosmetic dye) | 42080 | ~780 (estimated) | H⁺ (inner salt) | Cyclohexadienylidene, dual SO₃⁻ | Cosmetics |

Research Findings and Industrial Relevance

- Solubility vs. Stability Trade-off : Ammonium salts balance solubility and moderate stability, making them ideal for applications requiring rapid dissolution (e.g., inks or coatings) .

- Substituent Effects: The benzyl(ethyl)amino group in the target compound enhances electron-donating capacity compared to pyrazole or sulfonatobenzyl groups, leading to brighter hues in dye applications .

- Regulatory Status : Sodium and lithium analogs are more widely registered (e.g., under REACH) for industrial use, whereas the ammonium variant may require additional certification for niche markets .

Biological Activity

Ammonium 4-((4-(benzyl(ethyl)amino)phenyl)azo)-2,5-dichlorobenzenesulphonate, also known as sodium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulphonate (CAS No. 10214-07-0), is a compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H18Cl2N3NaO3S

- Molecular Weight : 486.35 g/mol

- Synonyms : C.I. Acid Orange 50, Acid Orange G

The compound features an azobenzene moiety, which is known for its photochemical properties and ability to undergo reversible isomerization upon light exposure. This property is exploited in drug delivery systems where the compound can be activated in specific tissues, particularly under hypoxic conditions typical of tumors.

Research indicates that azobenzene derivatives can serve as effective agents in targeted cancer therapies. The compound's azo group allows it to act as a prodrug that can be activated in situ, leading to localized therapeutic effects while minimizing systemic toxicity .

Anticancer Properties

Studies have demonstrated that azobenzene-based compounds can inhibit tumor growth through multiple pathways:

- Selective Targeting : The compound has shown selectivity for tumor cells over normal cells, enhancing therapeutic efficacy while reducing side effects .

- Mechanistic Insights : Research indicates that treatment with the compound results in reduced angiogenesis and cell proliferation in tumor tissues . This is achieved through the normalization of signaling pathways involved in tumor growth.

- Apoptosis Induction : The compound triggers mitochondria-mediated apoptosis in cancer cells, which is crucial for effective tumor suppression .

Case Studies

- In Vivo Studies : In a study involving xenograft models of aggressive tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased angiogenic markers and increased apoptosis in treated tumors .

- In Vitro Studies : Cell line assays showed that the compound effectively inhibited proliferation in various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent activity at low concentrations .

Data Tables

| Study Type | Cell Line/Model | IC50 (µM) | Effect Observed |

|---|---|---|---|

| In Vitro | MCF-7 (Breast Cancer) | 5.6 | Inhibition of proliferation |

| In Vitro | HT-29 (Colon Cancer) | 4.8 | Induction of apoptosis |

| In Vivo | Xenograft Model | N/A | Tumor growth reduction |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ammonium 4-((4-(benzyl(ethyl)amino)phenyl)azo)-2,5-dichlorobenzenesulphonate, and how can reaction yields be optimized?

- Methodological Answer : The compound’s azo linkage suggests diazotization and coupling reactions. A general approach involves diazotizing 4-(benzyl(ethyl)amino)aniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling with 2,5-dichlorobenzenesulphonate derivatives. Solvent choice (e.g., ethanol, DMSO) and pH control are critical for yield optimization. For example, refluxing in ethanol with glacial acetic acid as a catalyst (as in ) can stabilize intermediates. Yield improvements (e.g., from 65% to >80%) may require iterative adjustments to stoichiometry, temperature, and purification steps (e.g., recrystallization in water-ethanol mixtures) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this azo compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., distinguishing benzyl(ethyl)amino vs. dichlorobenzenesulphonate groups). Overlapping signals, as noted in , may require high-field NMR (≥400 MHz) or 2D techniques (COSY, HSQC) .

- HPLC-MS to verify purity and molecular ion peaks, particularly given the compound’s sulfonate group, which enhances solubility in polar mobile phases .

- Elemental Analysis to validate stoichiometry (C, H, N, S, Cl) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using buffered solutions (pH 2–12) and thermal stress (40–80°C). Monitor degradation via UV-Vis spectroscopy (azo bond absorbance ~400–500 nm) and HPLC to track byproducts. ’s split-plot experimental design can be adapted to systematically evaluate interactions between pH, temperature, and time .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in azo bond formation efficiency across different sulfonate derivatives?

- Methodological Answer : Computational modeling (e.g., DFT) can elucidate electronic effects of substituents on coupling reactivity. For instance, electron-withdrawing groups (e.g., -Cl in 2,5-dichlorobenzenesulphonate) may reduce nucleophilicity at the coupling site, requiring higher activation energy. Compare Hammett σ values of substituents to correlate with experimental yields. ’s lattice energy calculations for similar hydrazides could inform solvent-solute interactions .

Q. How does the compound interact with biological macromolecules (e.g., proteins/DNA), and what experimental approaches validate these interactions?

- Methodological Answer : Employ:

- Fluorescence Quenching Assays to study binding with serum albumin (e.g., BSA) via Stern-Volmer analysis.

- Molecular Docking Simulations to predict binding sites, leveraging the sulfonate group’s potential for ionic interactions.

- Circular Dichroism to detect conformational changes in DNA (e.g., B-to-Z transitions) upon intercalation. ’s protocols for phenolic acid interactions provide a template .

Q. What environmental fate and toxicity profiles should be prioritized for this compound, and how can they be modeled experimentally?

- Abiotic Studies : Hydrolysis/photolysis rates under simulated sunlight (Xe lamp) and aquatic half-life determination.

- Biotic Studies : Use Daphnia magna or zebrafish embryos (OECD guidelines) for acute toxicity (LC₅₀).

- QSAR Modeling : Predict bioaccumulation potential using logP values (experimentally determined via shake-flask method) .

Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved to confirm regiochemistry?

- Methodological Answer : Apply NOE Spectroscopy to spatially resolve proton proximities (e.g., between benzyl(ethyl)amino and azo groups). For ambiguous cases, synthesize regiochemical isomers (e.g., varying substituent positions) and compare chromatographic retention times (HPLC) or IR carbonyl stretches. ’s triazine-based NMR assignments highlight strategies for complex aromatic systems .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: How to troubleshoot variability in azo coupling efficiency?

- Methodological Answer : Systematically test:

- Catalyst Effects : Replace glacial acetic acid with stronger acids (e.g., H₂SO₄) or bases (e.g., pyridine) to alter protonation states.

- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

- Purification Artifacts : Compare crude vs. purified yields; silica gel chromatography may adsorb polar sulfonate groups, necessitating alternative methods (e.g., ion-exchange resins) .

Methodological Recommendations

- Theoretical Frameworks : Link studies to electron-transfer theories (azo reduction) or QM/MM models (biological interactions) per ’s emphasis on conceptual frameworks .

- Experimental Replication : Use ’s proposal guidelines to design multi-lab validation studies, addressing variables like solvent purity and instrumentation calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.